molecular formula C20H14ClN3O3S B3617673 4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide

4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide

Cat. No. B3617673
M. Wt: 411.9 g/mol
InChI Key: HSXTVTHUHRYMBP-UHFFFAOYSA-N
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Description

“4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For example, starting from 4-chlorobenzoic acid, new derivatives can be synthesized in six steps. This process includes esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H14ClN3O3S . Its average mass is 411.862 Da and its mono-isotopic mass is 411.044434 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include esterification, hydrazination, salt formation, and cyclization . The annulation reaction, followed by desulfurization/intramolecular rearrangement, can also be involved .

Future Directions

The future directions for “4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their biological activities. Given their broad range of activities, these compounds could be further studied for their potential in treating various diseases .

properties

IUPAC Name

4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-16-8-12-18(13-9-16)28(25,26)24-17-10-6-15(7-11-17)20-23-22-19(27-20)14-4-2-1-3-5-14/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXTVTHUHRYMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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